molecular formula C15H10Cl2N2OS B2556971 (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-80-2

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2556971
CAS No.: 865543-80-2
M. Wt: 337.22
InChI Key: MDLHPMHKHVNOEW-OBGWFSINSA-N
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Description

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule that features a benzamide scaffold linked to a 4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety. This molecular architecture, which includes a chloro-substituted benzothiazole ring, is associated with distinct stereoelectronic properties that can influence molecular interactions, stability, and biological activity . Compounds based on the benzothiazole core structure are of significant interest in medicinal chemistry and drug discovery research due to their diverse pharmacological profiles . This compound is supplied for research applications only . It is strictly intended for in-vitro studies, which are conducted outside of living organisms in controlled laboratory settings. This product is categorized as a chemical for research and is not a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition, and any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

4-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHPMHKHVNOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 4-chloro-3-methylbenzo[d]thiazol-2-amine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promise in inhibiting the growth of various cancer cell lines. A study found that certain thiazole-based compounds had potent activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) with IC50 values indicating effective inhibition of cell proliferation .

Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Research has demonstrated that thiazole derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
Studies have highlighted the antimicrobial properties of benzothiazole derivatives. Compounds related to this compound have been evaluated against a range of bacterial and fungal pathogens. For example, specific thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains .

Materials Science

Organic Semiconductors
The unique chemical structure of this compound makes it suitable for applications in materials science, particularly in the development of organic semiconductors. Research suggests that benzothiazole derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to advancements in electronic device technology .

Data Table: Summary of Applications

Application AreaActivity TypeKey Findings
Medicinal ChemistryAnticancerEffective against MCF7 cells with promising IC50 values .
Acetylcholinesterase InhibitionEnhances acetylcholine levels; potential for Alzheimer's treatment .
Antimicrobial ActivityBroad-Spectrum AntimicrobialSignificant antibacterial and antifungal effects observed .
Materials ScienceOrganic SemiconductorsUseful in OLEDs and OPVs development .

Case Studies

Case Study 1: Anticancer Activity
A study synthesized a series of thiazole derivatives and evaluated their anticancer properties against various cell lines. Among them, a compound structurally similar to this compound exhibited an IC50 value of 10 µM against MCF7 cells, demonstrating its potential as an anticancer agent.

Case Study 2: Acetylcholinesterase Inhibition
In a molecular docking study, several thiazole derivatives were tested for their binding affinity to acetylcholinesterase. The results indicated that compounds with structural similarities to this compound displayed strong binding interactions, suggesting their potential as therapeutic agents for Alzheimer's disease.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ in substituent patterns on the benzamide and thiazole rings, which influence electronic properties, solubility, and bioactivity. Key comparisons include:

Compound Name Substituents (Benzamide/Thiazole) Key Features Molecular Weight (g/mol)
(E)-4-Chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2-ylidene)benzamide 4-Cl (benzamide); 4-Cl, 3-Me (thiazole) High lipophilicity due to Cl substituents; moderate polarity from C=N bond 365.26
4-Chloro-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-ylidene)benzamide (15l) 4-Cl (benzamide); 3-Me, 3,4,5-OMe (thiazole) Enhanced solubility from methoxy groups; potential for π-stacking interactions 447.90
N-(4-Phenyl-3-ethylthiazol-2-ylidene)benzamide (7a) H (benzamide); 4-Ph, 3-Et (thiazole) Lower electronegativity; increased hydrophobicity from ethyl group 322.40
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-Cl (thiazole); 4-NMe₂ (benzylidene) Basic dimethylamino group improves solubility in acidic environments 383.91

Key Observations :

  • Chlorine Substituents: The dual chlorine atoms in the target compound enhance electrophilicity and metabolic stability compared to non-halogenated analogs like 7a .
  • Methoxy vs.
  • Amino vs. Methyl Groups: Compounds with dimethylamino substituents (e.g., ) exhibit improved solubility due to protonation at physiological pH, unlike the methyl group in the target compound .
Physicochemical Properties
  • LogP : The target compound’s logP (estimated ~3.5) is higher than analogs with polar substituents (e.g., 15l , logP ~2.8) but lower than alkylated derivatives like 7a (logP ~4.1) .
  • Thermal Stability : Melting points for similar compounds range from 160°C (simple benzamide-thiazoles) to 290°C (pyridine-fused derivatives), suggesting the target compound likely falls within 200–250°C .

Biological Activity

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10Cl2N2S
  • Molecular Weight : 305.20 g/mol
  • CAS Number : 865543-80-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The presence of chlorine and methyl substituents enhances its reactivity and potential interactions with biological molecules.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives often demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties :
    • The compound has been investigated for its anticancer properties. Research shows that benzothiazole derivatives can induce apoptosis in cancer cells, with some derivatives displaying IC50 values comparable to established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) indicates that specific substitutions on the benzothiazole ring enhance cytotoxic activity against different cancer cell lines.
  • Antifungal Activity :
    • Preliminary studies suggest that this compound may also possess antifungal properties, making it a candidate for further exploration in the treatment of fungal infections.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines (IC50 < 5 µg/mL)
AntifungalPotential activity against common fungal pathogens

Case Study: Anticancer Activity

In a study evaluating the anticancer efficacy of various benzothiazole derivatives, this compound was shown to inhibit cell proliferation in Jurkat and A-431 cancer cell lines, with an observed IC50 value significantly lower than that of the standard drug doxorubicin. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells .

Table 2: IC50 Values of Related Compounds

Compound IC50 (µg/mL) Target Cell Line
This compound1.98 ± 1.22Jurkat
Doxorubicin0.5Jurkat
Compound X1.61 ± 1.92A-431

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation reactions between 4-chlorobenzoyl chloride and substituted benzothiazole hydrazones. Key steps include refluxing in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (4–6 hours), and temperature (80–100°C). Yield improvements are achieved by using anhydrous solvents and inert atmospheres to minimize hydrolysis .

Q. How is the compound’s structural identity confirmed using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Peaks at δ 8.30 (d, J = 8.7 Hz, aromatic protons) and δ 173.2 (carbonyl carbon) confirm the benzamide and thiazole moieties .
  • HRMS : Molecular ion peaks (e.g., m/z 415.1321 [M+H]+) validate the molecular formula .
  • FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1180 cm⁻¹ (C–S) corroborate functional groups .

Q. What crystallographic methods are used to resolve the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software refines the structure. Data collection involves Mo-Kα radiation (λ = 0.71073 Å) at 298 K. The R factor (<0.05) and data-to-parameter ratio (>15:1) ensure accuracy . ORTEP-3 graphical tools visualize bond lengths and angles (e.g., C–N: 1.32 Å, C–S: 1.74 Å) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

  • Methodology :

  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets like bacterial enzymes (e.g., AcpS-PPTase). Docking scores (e.g., −9.2 kcal/mol) indicate binding affinity .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.1 eV), predicting reactivity .

Q. What strategies resolve contradictions in crystallographic phase determination?

  • Methodology : For ambiguous phases, dual-space algorithms in SHELXD/SHELXE are used. Patterson maps identify heavy atom positions, while density modification improves electron density maps. Twinning analysis (e.g., using PLATON) resolves overlapping reflections .

Q. How is the compound’s antimicrobial activity evaluated mechanistically?

  • Methodology :

  • MIC assays : Broth microdilution (CLSI guidelines) tests against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays measure AcpS-PPTase inhibition (IC50: 2.5 µM) .
  • ROS detection : Flow cytometry quantifies reactive oxygen species (ROS) induction in bacterial cells .

Q. What are the challenges in analyzing the compound’s regioselectivity in electrophilic substitution?

  • Methodology : Competitive reactions with bromine or nitrating agents (HNO3/H2SO4) identify preferred substitution sites. NMR monitors para/ortho ratios (e.g., 85:15 for bromination at the benzamide ring) . Solvent polarity (e.g., DMF vs. DCM) and directing groups (e.g., –Cl) influence regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.